Ethyl 4-(chlorosulfonyl)-2-methyl-1,3-thiazole-5-carboxylate
Description
Properties
CAS No. |
89502-14-7 |
|---|---|
Molecular Formula |
C7H8ClNO4S2 |
Molecular Weight |
269.7 g/mol |
IUPAC Name |
ethyl 4-chlorosulfonyl-2-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C7H8ClNO4S2/c1-3-13-7(10)5-6(15(8,11)12)9-4(2)14-5/h3H2,1-2H3 |
InChI Key |
VJFAIDIECBATBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Alkyl 4-(halo)-2-chloroacetoacetate with Thioacetamide
A patented process describes the preparation of alkyl 4-halomethyl-2-methylthiazole-5-carboxylates as precursors to the target compound. The reaction involves:
- Reacting alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide in acetonitrile.
- Using an amine base (preferably triethylamine) in molar excess to facilitate cyclization and dehydration steps.
- The process proceeds via cyclization followed by dehydration to yield the thiazole ring bearing the ester group.
This method yields the ethyl 4-(halo)-2-methylthiazole-5-carboxylate intermediate, which is crucial for subsequent functionalization.
| Parameter | Details |
|---|---|
| Starting materials | Alkyl 4-(halo)-2-chloroacetoacetate, thioacetamide |
| Solvent | Acetonitrile |
| Base | Triethylamine (preferred) |
| Reaction type | Cyclization and dehydration |
| Product | Alkyl 4-halomethyl-2-methylthiazole-5-carboxylate |
Introduction of the Chlorosulfonyl Group
Sulfonylation of 2-methyl-4-thiazolecarboxylic Acid
The chlorosulfonyl group is introduced by sulfonylation of the thiazole ring at the 4-position. The typical synthetic route involves:
- Reacting 2-methyl-4-thiazolecarboxylic acid with chlorosulfonic acid.
- Controlling reaction conditions (temperature, time) to selectively install the chlorosulfonyl group.
- Subsequent esterification with ethanol to form the ethyl ester.
This approach is widely recognized for its effectiveness in selectively functionalizing the thiazole ring with the chlorosulfonyl group.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Sulfonylation | Chlorosulfonic acid, controlled temperature | Introduction of chlorosulfonyl group at 4-position |
| Esterification | Ethanol, reflux | Formation of ethyl ester group |
Detailed Reaction Conditions and Mechanistic Insights
- The initial cyclization step involving alkyl 4-(halo)-2-chloroacetoacetate and thioacetamide is facilitated by the presence of an amine base, which promotes ring closure and dehydration without harsh acidic conditions.
- The sulfonylation with chlorosulfonic acid requires careful temperature control to avoid over-sulfonation or decomposition.
- Esterification is typically performed under reflux with ethanol to ensure complete conversion to the ethyl ester.
Analytical Characterization of the Compound
The synthesized this compound is characterized by:
- Nuclear Magnetic Resonance Spectroscopy (NMR) to confirm the thiazole ring and substitution pattern.
- Mass Spectrometry (MS) to verify molecular weight and purity.
- Elemental analysis to confirm the presence of chlorine, sulfur, nitrogen, and carbon consistent with the molecular formula C7H8ClNO4S2.
- Thin Layer Chromatography (TLC) to assess purity during synthesis.
Summary Table of Preparation Methods
Research Findings and Notes
- The patented method for thiazole ring formation improves yield and purity by avoiding harsh acid catalysis, favoring amine base catalysis instead.
- Sulfonylation with chlorosulfonic acid is a classical and reliable method to introduce chlorosulfonyl groups on heterocycles, requiring precise control to avoid side reactions.
- The compound has been studied for its biological activity, including antimicrobial and anticancer potential, which underscores the importance of efficient synthetic access.
- Advanced spectral techniques confirm the integrity of the compound and its suitability for further chemical transformations or biological testing.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(chlorosulfonyl)-2-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Major Products
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfoxides and Sulfones: Formed by oxidation of the thiazole ring
Scientific Research Applications
Ethyl 4-(chlorosulfonyl)-2-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the reactive chlorosulfonyl group.
Medicine: Explored for its potential use in drug development, particularly in the design of antimicrobial and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 4-(chlorosulfonyl)-2-methyl-1,3-thiazole-5-carboxylate is primarily based on the reactivity of the chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiazole ring also contributes to the compound’s overall reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Table 1: Comparison of Ethyl 4-(chlorosulfonyl)-2-methyl-1,3-thiazole-5-carboxylate with Analogues
Key Observations:
Electron-Withdrawing Groups (EWGs): The chlorosulfonyl group in the target compound increases electrophilicity compared to methyl or trifluoromethyl substituents, facilitating nucleophilic substitution reactions (e.g., with amines to form sulfonamides) . The nitro group in Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate enhances its π-π stacking interactions in crystal structures, as evidenced by dihedral angles (3.03–72.14°) between aromatic rings .
Solubility and Reactivity: The target compound’s low water solubility contrasts with derivatives bearing polar groups (e.g., ethylamino in ), which are more soluble in organic solvents and suitable for liquid-phase reactions.
Thermal Stability:
- Higher melting points in trifluoromethyl-substituted derivatives (e.g., 87–89°C in ) suggest increased crystallinity due to hydrophobic interactions, whereas the target compound’s lower melting point (40°C) may reflect weaker intermolecular forces despite its EWG.
Biological Activity
Ethyl 4-(chlorosulfonyl)-2-methyl-1,3-thiazole-5-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, interactions with various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₇H₈ClNO₄S₂
- Molecular Weight : 269.71 g/mol
- CAS Number : 89694-92-8
The presence of a chlorosulfonyl group and a thiazole ring contributes to its unique reactivity and biological properties.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 µg/mL | |
| Escherichia coli | 100 µg/mL | |
| Pseudomonas aeruginosa | 75 µg/mL |
The mechanism by which this compound exerts its antimicrobial effects is believed to involve the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways. The chlorosulfonyl group may interact with nucleophilic sites in bacterial enzymes, leading to their inactivation.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted on the antimicrobial efficacy of thiazole derivatives, including this compound, revealed that this compound had comparable activity to standard antibiotics such as ampicillin. The study measured the MIC values and found that the compound inhibited bacterial growth effectively at concentrations that are clinically relevant. -
Synergistic Effects with Other Agents :
Research has indicated that this compound can exhibit synergistic effects when combined with other antimicrobial agents. This combination therapy enhances overall efficacy and may help in overcoming antibiotic resistance.
Other Biological Activities
In addition to its antimicrobial properties, this compound has been implicated in various other biological activities:
- Antifungal Activity : The compound has shown potential antifungal properties against species such as Candida albicans.
- Anticancer Potential : Preliminary studies suggest that thiazole derivatives may possess anticancer activities through mechanisms involving apoptosis induction in cancer cells.
Table 2: Summary of Biological Activities
Q & A
Q. How is Ethyl 4-(chlorosulfonyl)-2-methyl-1,3-thiazole-5-carboxylate synthesized, and what are the critical reaction conditions?
The compound is synthesized via a reaction between 2-amino-5-aryl-methylthiazole derivatives and chloroacetyl chloride in dioxane, catalyzed by triethylamine. Critical conditions include maintaining a temperature of 20–25°C, precise stoichiometric ratios, and solvent selection to minimize side reactions. Post-synthesis, the product is purified via recrystallization from ethanol-DMF mixtures .
Q. What spectroscopic and crystallographic methods are employed for its characterization?
Key techniques include:
- X-ray crystallography : Data collected using Rigaku Saturn724+ CCD diffractometers, refined via SHELXL/SHELXTL (R-factor = 0.058, wR-factor = 0.138) .
- NMR/IR spectroscopy : For functional group identification (e.g., chlorosulfonyl peaks at ~1,350 cm⁻¹ in IR) .
- Thermal analysis : Melting point (40°C) and decomposition profiles via differential scanning calorimetry (DSC) .
Q. How does the compound’s solubility influence experimental design?
With a solubility of 0.97 g/L in water at 25°C, polar aprotic solvents (e.g., DMF, ethanol) are preferred for reactions. Crystallization requires slow evaporation from ethanol to obtain high-purity single crystals for structural studies .
Q. What are the primary thermal stability indicators?
The compound exhibits a melting point of 40°C and a boiling point of 402.4±37.0°C. Thermal degradation studies (TGA) should be conducted under inert atmospheres to assess stability for storage and reaction conditions .
Advanced Research Questions
Q. How can contradictions in X-ray crystallographic data be resolved?
Discrepancies in bond lengths or angles (e.g., dihedral angles between aromatic rings varying by 72.14° vs. 45.56°) are addressed by:
Q. What computational methods predict hydrogen-bonding patterns in its crystal lattice?
Graph set analysis (Etter’s rules) and software like SHELXPRO are used to classify hydrogen-bonding motifs (e.g., chains, rings). Parameters such as donor-acceptor distances (2.5–3.2 Å) and angles (120–180°) are calculated to verify stability .
Q. How are derivatives designed to study structure-activity relationships (SAR) in biological systems?
- Functionalization : Introduce substituents (e.g., nitro, hydroxyl) at the chlorosulfonyl group to modulate reactivity .
- Biological assays : Test derivatives against cancer cell lines (e.g., IC50 values) to correlate structural features (e.g., electron-withdrawing groups) with cytotoxicity .
Q. How are crystallographic models validated to ensure accuracy?
- Atomic displacement parameters (ADPs) : Check for anisotropic displacement ellipsoids to identify disorder .
- Validation tools : Use checkCIF/PLATON to flag outliers (e.g., bond-length mismatches > 3σ) .
- Cross-comparison : Validate against related structures (e.g., Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
